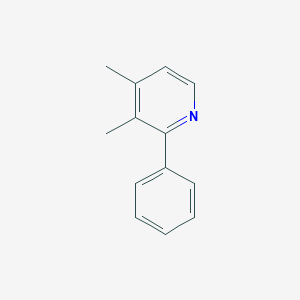
3,4-Dimethyl-2-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-2-phenylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of methyl groups at the 3 and 4 positions, along with a phenyl group at the 2 position, makes this compound a unique derivative of pyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-2-phenylpyridine can be achieved through various methods. One common approach involves the reaction of 3,4-dimethylpyridine with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethyl-2-phenylpyridine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-2-phenylpyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-2-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
2,4-Dimethylpyridine: Lacks the phenyl group, leading to different chemical properties and reactivity.
3,5-Dimethyl-2-phenylpyridine: Similar structure but with methyl groups at different positions, affecting its chemical behavior.
Uniqueness: 3,4-Dimethyl-2-phenylpyridine’s unique combination of methyl and phenyl groups at specific positions imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C13H13N |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
3,4-dimethyl-2-phenylpyridine |
InChI |
InChI=1S/C13H13N/c1-10-8-9-14-13(11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Clave InChI |
MCIPELGMHYHVBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















